7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that includes both pyrazolo and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be replaced with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-c][1,3]oxazine derivatives .
Scientific Research Applications
7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
- 7,9-Dichloro-2-(naphthalen-2-yl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- 2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
Uniqueness
What sets 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine apart is its specific substitution pattern and the presence of both methoxy and phenyl groups.
Properties
CAS No. |
303095-30-9 |
---|---|
Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
7,9-dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-21-10-6-5-9-16(21)23-27-20(13-19(26-27)14-7-3-2-4-8-14)17-11-15(24)12-18(25)22(17)29-23/h2-12,20,23H,13H2,1H3 |
InChI Key |
LKDWIBJAODAFFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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